N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridin-2-yloxy group attached to a benzyl moiety, which is further connected to a benzenesulfonamide group with a trifluoromethyl substituent. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Pyridin-2-yloxy Intermediate
Starting Materials: Pyridine-2-ol and a suitable benzyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Coupling with Benzenesulfonamide
Starting Materials: The pyridin-2-yloxy intermediate and 3-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Conditions: This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the pyridin-2-yloxy group, leading to the formation of N-oxides.
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Reduction
- Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
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Substitution
- The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles such as sodium methoxide in methanol can be employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Introduction of new substituents at the trifluoromethyl position.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents, particularly for diseases where enzyme inhibition is beneficial.
Industry
Material Science: Applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but with a different position of the trifluoromethyl group.
N-(3-(pyridin-2-yloxy)benzyl)-3-(methyl)benzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group, in particular, imparts distinct electronic properties that can enhance its stability and binding affinity in biological systems.
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)15-6-4-8-17(12-15)28(25,26)24-13-14-5-3-7-16(11-14)27-18-9-1-2-10-23-18/h1-12,24H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXWIAKJNGJECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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